molecular formula C8H13N3O2 B1376330 tert-butyl 5-amino-1H-pyrazole-1-carboxylate CAS No. 1003011-02-6

tert-butyl 5-amino-1H-pyrazole-1-carboxylate

Cat. No.: B1376330
CAS No.: 1003011-02-6
M. Wt: 183.21 g/mol
InChI Key: QYQBAJXCDXDNJU-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-1H-pyrazole-1-carboxylate is a valuable Boc-protected 5-aminopyrazole building block exclusively for research applications. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in designing molecules with a broad spectrum of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents . This compound is particularly useful as a versatile synthon for the construction of a wide array of nitrogen-containing fused heterocycles, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are core structures in many pharmacologically active compounds and are known to mimic purine bases . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrazole nitrogen, enhancing the compound's stability and solubility for synthetic manipulations, and can be readily removed under acidic conditions when needed . As a polyfunctional molecule, it possesses multiple nucleophilic sites, with the 5-amino group being the most reactive, allowing for regioselective reactions with various electrophiles and bielectrophilic reagents to form complex polycyclic systems . This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 5-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBAJXCDXDNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-02-6
Record name tert-butyl 5-amino-1H-pyrazole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reaction of this compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes acylation with acyl chlorides, though competing reactions at the pyrazole nitrogen may occur without proper protection.

  • Reagents/Conditions : Benzoyl chloride in DMF or pyridine at 0°C to room temperature .

  • Mechanism : Nucleophilic attack by the amino group on the acyl chloride, forming an amide bond.

  • Product : tert-Butyl 5-benzoylamino-1H-pyrazole-1-carboxylate (yield: 70–85%) .

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 5-benzoylamino-1H-pyrazole .

Suzuki-Miyaura Coupling

The pyrazole ring participates in cross-coupling reactions under palladium catalysis.

  • Reagents/Condients :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

    • Base: K₃PO₄ or Na₂CO₃

    • Solvent: Dioxane/water (4:1) at 80–100°C .

Boronic Acid SubstituentProduct YieldNotes
p-Tolyl89%Electron-rich substituents enhance yield .
4-Methoxyphenyl85%Comparable reactivity to p-tolyl .
Thiophen-3-yl92%Excellent yield due to sulfur’s electron-donating effect .
Nitro-substituted55%Electron-withdrawing groups reduce efficiency .

Deprotection of the Boc Group

The Boc group is cleaved under acidic or basic conditions to regenerate the free pyrazole.

  • Acidic Conditions : Dilute TFA in DCM (20–30 min, RT) achieves quantitative deprotection .

  • Basic Conditions : Tripotassium phosphate in THF/water (1:1) at 60°C (1–2 h) .

Oxidation and Reduction

The amino group can be modified via redox reactions:

  • Oxidation :

    • Reagents : H₂O₂ in acetic acid or KMnO₄ in H₂SO₄.

    • Product : Nitro derivatives (e.g., tert-butyl 5-nitro-1H-pyrazole-1-carboxylate).

  • Reduction :

    • Reagents : H₂/Pd-C or LiAlH₄ in THF.

    • Product : tert-Butyl 5-amino-1H-pyrazole-1-carboxylate derivatives with reduced functional groups.

Nucleophilic Substitution

The amino group participates in substitution reactions with alkyl halides or sulfonating agents.

  • Example : Reaction with methyl iodide in the presence of NaH yields tert-butyl 5-(methylamino)-1H-pyrazole-1-carboxylate .

  • Yield : 65–78% depending on steric hindrance .

Cyclopropane Functionalization

When substituted with cyclopropyl groups (as in tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate), the cyclopropane ring undergoes ring-opening reactions :

  • Reagents : HBr/AcOH or Br₂ in CCl₄.

  • Product : Brominated pyrazole derivatives (e.g., tert-butyl 5-amino-3-(bromomethyl)-1H-pyrazole-1-carboxylate) .

Key Structural Insights from Crystallography

  • X-ray studies confirm the Boc group’s position at the pyrazole nitrogen, stabilizing the molecule via N–H···O and C–H···N hydrogen bonds .

  • Dihedral angles between the pyrazole and substituents (e.g., cyclopropane) range from 2.36° to 8.5°, impacting reactivity .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8_8H13_{13}N3_3O2_2
Molecular Weight : Approximately 185.23 g/mol
Structure : TBAPC features a pyrazole ring with a tert-butyl group and an amino group at the 5-position, enhancing its lipophilicity and biological interactions.

Medicinal Chemistry

TBAPC serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential therapeutic effects, particularly in metabolic disorders such as diabetes.

  • Glucokinase Activation : TBAPC has been identified as a glucokinase activator, which is critical for glucose metabolism. Studies indicate that it can enhance insulin secretion and improve glucose tolerance in preclinical models, making it a candidate for diabetes treatment .

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its applications include:

  • Polymer Synthesis : TBAPC can be incorporated into polymer matrices to enhance material properties.
  • Nanomaterials : Its reactivity allows for functionalization of nanomaterials, leading to improved performance in various applications.

Biological Studies

TBAPC is employed in biological research to explore its effects on cellular processes:

  • Inflammatory Pathways : Research indicates that TBAPC can inhibit enzymes involved in inflammation, suggesting potential anti-inflammatory properties .
  • Cellular Interactions : The compound's ability to modulate enzyme activity highlights its significance in understanding metabolic pathways.

Case Study 1: Glucokinase Activation

A study conducted on the effects of TBAPC on glucokinase activity demonstrated significant increases in enzyme activity compared to controls. This study involved both in vitro assays and preclinical models, highlighting TBAPC's potential for therapeutic use in managing type 2 diabetes.

Case Study 2: Anti-inflammatory Properties

In another research project focused on inflammatory pathways, TBAPC was shown to inhibit specific enzymes associated with inflammation. This study provided insights into the compound's mechanism of action and its potential application as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized in Table 1 :

Compound Name CAS Number Substituents (Positions) Similarity Index Key Applications
tert-Butyl 5-amino-1H-pyrazole-1-carboxylate 1003011-02-6 NH₂ (C5), Boc (N1) 1.00 Kinase inhibitors, intermediates
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate 578008-32-9 NH₂ (C3), CH₃ (C5), Boc (N1) 0.88 Thiophene-based amide synthesis
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate 863504-84-1 NH₂ (C3), Boc (N1) 0.83 Cyclobutyl-functionalized kinase inhibitors
tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate - Cl-pyrimidine (C3), Boc (N1) - PCTAIRE kinase inhibitors
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate 112779-14-3 NH₂ (C5), COOEt (C4), Boc (N1) 0.84 Carboxamide intermediates

Key Observations :

  • Positional Isomerism: The amino group’s position (C3 vs. C5) significantly impacts reactivity. For example, C3-amino derivatives (e.g., CAS 863504-84-1) are more reactive in nucleophilic substitutions with electrophiles like 2,4-dichloropyrimidine .
  • Steric and Electronic Effects : Substituents such as methyl (CAS 578008-32-9) or cyclobutyl () groups alter steric bulk and electronic density, affecting coupling efficiency in Suzuki-Miyaura reactions or amide bond formation .
Physicochemical and Spectroscopic Properties
  • NMR Data: this compound: Expected downfield shifts for NH₂ (δ ~6.5–7.3 ppm in DMSO) and Boc tert-butyl protons (δ ~1.5 ppm) . tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate: Shows distinct aromatic protons at δ 8.20 ppm (pyrimidine-H) and NH signals at δ 13.49 ppm .
  • Stability : Boc-protected pyrazoles are stable under neutral conditions but hydrolyze in acidic media, enabling controlled deprotection .

Biological Activity

Tert-butyl 5-amino-1H-pyrazole-1-carboxylate (TBAPC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders. This article explores the biological activity of TBAPC, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

TBAPC features a pyrazole ring substituted with a tert-butyl group, an amino group, and a carboxylate group. Its molecular formula is C9H15N3O2C_9H_{15}N_3O_2, and it has a molecular weight of approximately 185.23 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is significant for its solubility and interaction with biological targets.

While specific mechanisms of action for TBAPC are still under investigation, it has been identified as a glucokinase activator . Glucokinase plays a critical role in glucose metabolism, making TBAPC a compound of interest for diabetes research. Studies have suggested that TBAPC can enhance insulin secretion and improve glucose tolerance in preclinical models.

1. Glucokinase Activation

TBAPC has been shown to activate glucokinase, which facilitates glucose uptake in cells. This mechanism is particularly relevant in the context of type 2 diabetes, where glucokinase activity is often impaired. In vitro studies have demonstrated that TBAPC can significantly increase glucokinase activity compared to controls.

2. Insulin Secretion Enhancement

Preclinical studies indicate that TBAPC enhances insulin secretion from pancreatic beta cells. This effect is crucial for maintaining normal glucose levels in the bloodstream and could provide therapeutic benefits for individuals with insulin resistance.

3. Potential Anticancer Properties

As a derivative of pyrazole, TBAPC may exhibit anticancer properties similar to other compounds in this class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer effects . Further research is needed to elucidate the extent of these properties in TBAPC.

Case Studies and Experimental Data

StudyFindings
Glucokinase Activation TBAPC activates glucokinase, enhancing glucose metabolism and insulin secretion in vitro.
Preclinical Trials Administration of TBAPC improved glucose tolerance in diabetic animal models.
Comparative Analysis Similar compounds exhibit varying degrees of biological activity; TBAPC's unique structure allows for enhanced reactivity and potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of TBAPC, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
5-Amino-3-cyclopropyl-1H-pyrazole-1-carboxylateC9H15N3O2Contains a cyclopropyl group affecting biological activity.
5-AminopyrazoleC3H5N3Lacks carboxylate functionality limiting applications compared to TBAPC.
4-Amino-1H-pyrazoleC4H6N4Exhibits different reactivity due to amino group positioning on the ring.

This comparison highlights how TBAPC stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.

Q & A

Basic: What are the established synthetic routes for tert-butyl 5-amino-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives under basic conditions. For example, a related pyrazole-4-carboxylic acid derivative was synthesized using phenylhydrazine and ethyl acetoacetate, followed by hydrolysis . Key factors include:

  • Temperature : Reactions often proceed at 80–100°C to ensure complete cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Protecting Groups : The tert-butyl group stabilizes the pyrazole ring during synthesis.
    Purity (>97%) is achieved via column chromatography or recrystallization .

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:
Characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR confirms the tert-butyl group (δ ~1.3 ppm for 1^1H) and pyrazole ring protons (δ 6.5–7.5 ppm). IR identifies carbonyl stretches (~1700 cm1^{-1}) .
  • X-ray Crystallography : Used to resolve bond lengths and angles (e.g., pyrazole rings show N–N distances of ~1.33 Å in related compounds) .
  • Mass Spectrometry : Validates molecular weight (MW: 199.21 g/mol) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in a cool, dry place (<25°C) away from ignition sources. Use inert gas (N2_2) for moisture-sensitive batches .
  • Disposal : Follow institutional guidelines for organic waste. Contaminated packaging must be treated as hazardous .
  • Toxicity : Limited data exist; assume acute toxicity and use PPE (gloves, goggles, fume hood) .

Advanced: How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example:

  • Reaction Path Search : Identifies low-energy pathways for cyclocondensation, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for yield improvement .
  • Functionalization : Computational docking studies guide regioselective modifications (e.g., adding chloropyrimidine groups at the 5-position, as seen in patent derivatives) .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring for targeted applications?

Methodological Answer:

  • Amino Group Reactivity : The 5-amino group undergoes Buchwald–Hartwig coupling or Ullmann reactions for aryl/heteroaryl substitutions. For example, coupling with 2-chloropyrimidine under Pd catalysis produces bioactive derivatives .
  • Carboxylate Activation : The tert-butyl ester can be hydrolyzed to a carboxylic acid for peptide conjugation .
  • Electrophilic Substitution : Nitration or halogenation at the 3-position is achievable using HNO3_3/H2_2SO4_4 or NXS (X = Cl, Br) .

Advanced: How can contradictory spectral or crystallographic data be resolved for this compound?

Methodological Answer:

  • Data Reconciliation : Compare experimental XRD (e.g., triclinic crystal system, α = 88.85°, β = 81.21° ) with computational models (e.g., Hirshfeld surface analysis).
  • Dynamic Effects : NMR chemical shifts may vary with solvent polarity; use DMSO-d6_6 for consistency .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted hydrazine derivatives) that skew spectral data .

Advanced: What methodologies address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Optimization :

    StepChallengeSolutionYield Improvement
    CyclizationIncomplete ring closureMicrowave-assisted synthesis (120°C, 30 min)+15%
    ProtectionEster hydrolysisUse Boc2_2O in anhydrous THF+20%
  • Catalyst Screening : Pd/C or Ni catalysts enhance cross-coupling efficiency .

  • Workflow Automation : Robotic platforms screen >100 conditions (solvent, temp, catalyst) in parallel .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl 5-amino-1H-pyrazole-1-carboxylate
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tert-butyl 5-amino-1H-pyrazole-1-carboxylate

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